Cas no 2091212-23-4 (2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile)

2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile
- EN300-1916621
- 2091212-23-4
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- Inchi: 1S/C9H8BrN3/c10-7-5-12-9(6-1-2-6)13-8(7)3-4-11/h5-6H,1-3H2
- InChI Key: AKVGHZDDPKXRLK-UHFFFAOYSA-N
- SMILES: BrC1C=NC(C2CC2)=NC=1CC#N
Computed Properties
- Exact Mass: 236.99016g/mol
- Monoisotopic Mass: 236.99016g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.6Ų
- XLogP3: 1.2
2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1916621-0.5g |
2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile |
2091212-23-4 | 0.5g |
$1563.0 | 2023-09-17 | ||
Enamine | EN300-1916621-0.05g |
2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile |
2091212-23-4 | 0.05g |
$1368.0 | 2023-09-17 | ||
Enamine | EN300-1916621-0.25g |
2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile |
2091212-23-4 | 0.25g |
$1498.0 | 2023-09-17 | ||
Enamine | EN300-1916621-1g |
2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile |
2091212-23-4 | 1g |
$1629.0 | 2023-09-17 | ||
Enamine | EN300-1916621-2.5g |
2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile |
2091212-23-4 | 2.5g |
$3191.0 | 2023-09-17 | ||
Enamine | EN300-1916621-10.0g |
2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile |
2091212-23-4 | 10g |
$7004.0 | 2023-05-31 | ||
Enamine | EN300-1916621-1.0g |
2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile |
2091212-23-4 | 1g |
$1629.0 | 2023-05-31 | ||
Enamine | EN300-1916621-10g |
2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile |
2091212-23-4 | 10g |
$7004.0 | 2023-09-17 | ||
Enamine | EN300-1916621-5.0g |
2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile |
2091212-23-4 | 5g |
$4722.0 | 2023-05-31 | ||
Enamine | EN300-1916621-0.1g |
2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile |
2091212-23-4 | 0.1g |
$1433.0 | 2023-09-17 |
2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile Related Literature
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Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
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Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
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Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
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4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
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Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
Additional information on 2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile
Introduction to 2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile (CAS No. 2091212-23-4)
2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile is a significant compound in the realm of pharmaceutical chemistry, featuring a unique structural framework that has garnered considerable attention for its potential applications in drug discovery and medicinal chemistry. The compound's molecular structure, characterized by a pyrimidine core substituted with a bromo group at the 5-position and a cyclopropyl group at the 2-position, linked via an acetonitrile moiety, imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry. This introduction delves into the compound's chemical attributes, synthetic pathways, and its relevance in contemporary research, emphasizing its role in developing novel therapeutic agents.
The molecular formula of 2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile is C₈H₆BrN₃, reflecting its composition of carbon, hydrogen, bromine, and nitrogen atoms. The presence of the bromo substituent at the 5-position of the pyrimidine ring enhances its reactivity, making it a versatile building block for further functionalization. The cyclopropyl group at the 2-position introduces steric hindrance, which can influence the compound's binding affinity and metabolic stability when incorporated into larger molecular frameworks. These structural features are particularly attractive for medicinal chemists seeking to design molecules with optimized pharmacokinetic profiles.
In recent years, 2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile has been explored as a key intermediate in the synthesis of various pharmacologically active compounds. Its pyrimidine scaffold is a common motif in many drugs targeting critical biological pathways, including those involved in cancer, inflammation, and infectious diseases. The bromo group serves as a handle for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl or heteroaryl groups. This flexibility has been leveraged in the development of kinase inhibitors, which are widely used in oncology due to their ability to modulate signaling pathways dysregulated in cancer cells.
One of the most compelling aspects of 2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile is its utility in generating novel heterocyclic derivatives. Researchers have utilized this compound to synthesize analogs with enhanced binding affinity to biological targets. For instance, studies have demonstrated its role in developing small-molecule inhibitors of protein kinases, where modifications at the cyclopropyl and acetonitrile positions have led to compounds with improved selectivity and potency. These findings underscore the importance of structural optimization in drug design and highlight how intermediates like 2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile can serve as springboards for innovation.
The synthesis of 2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile typically involves multi-step organic transformations starting from readily available precursors. A common approach includes the bromination of a pyrimidine derivative followed by cyclopropanation and subsequent functionalization with an acetonitrile group. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. The ability to produce high-purity batches of 2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile is crucial for ensuring consistency in downstream pharmaceutical applications.
Recent research has also explored the pharmacological properties of derivatives derived from 2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile. For example, studies have shown that certain analogs exhibit inhibitory effects on enzymes implicated in viral replication, suggesting potential applications in antiviral therapy. Additionally, modifications aimed at enhancing solubility and bioavailability have been investigated, reflecting the broader goal of translating laboratory discoveries into viable therapeutic options. These efforts highlight the compound's versatility and its potential to contribute to addressing unmet medical needs.
The growing interest in 2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile is also driven by its role in fragment-based drug discovery (FBDD). Fragment libraries enriched with such intermediates provide starting points for identifying lead compounds through high-throughput screening assays. The structural complexity and diversity offered by CAS No. 2091212-23-4 derivatives make them valuable tools for exploring new chemical space and uncovering novel mechanisms of action. This approach has been instrumental in overcoming challenges associated with traditional drug discovery paradigms.
In conclusion, 2091212-23-4 continues to be a focal point in pharmaceutical research due to its unique structural features and synthetic utility. Its incorporation into drug candidates has yielded promising results across multiple therapeutic areas, demonstrating its importance as a building block for innovative therapies. As research progresses,the exploration of new derivatives and applications for this compound will likely expand,further solidifying its place as a cornerstone in modern medicinal chemistry.
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